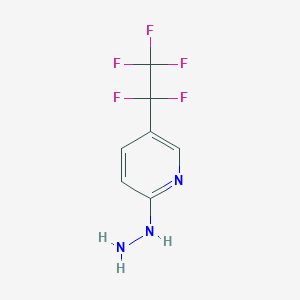
1-(2-fluoroethyl)-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a fluoroethyl group, a methoxyphenylmethyl group, and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
The synthesis of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide.
Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the pyrazole derivative with 2-methoxybenzyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the pyrazole ring using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use.
類似化合物との比較
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine: This compound differs in the position of the amine group on the pyrazole ring, which may affect its reactivity and biological activity.
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine: This compound has a different substitution pattern on the pyrazole ring, which may influence its chemical properties and applications.
1-(2-Fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-ol:
The uniqueness of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine lies in its specific substitution pattern and the presence of functional groups that impart distinct chemical and biological properties.
特性
CAS番号 |
1856068-70-6 |
|---|---|
分子式 |
C14H18FN3O |
分子量 |
263.31 g/mol |
IUPAC名 |
2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3O/c1-11-9-17-18(8-7-15)14(11)16-10-12-5-3-4-6-13(12)19-2/h3-6,9,16H,7-8,10H2,1-2H3 |
InChIキー |
MLTKWLFQKIPQTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



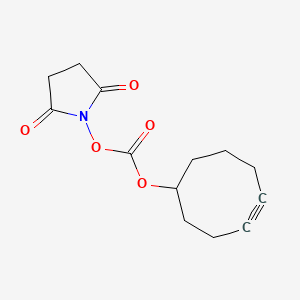
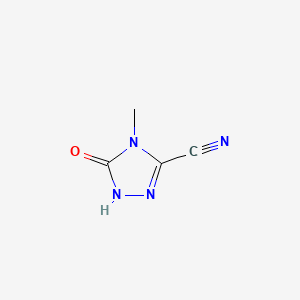
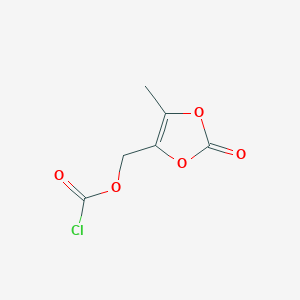
![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)



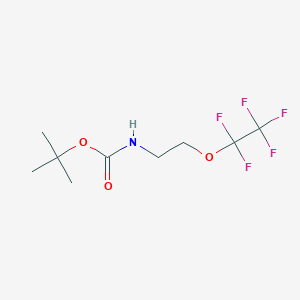
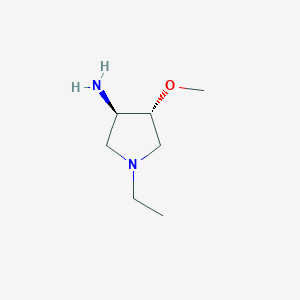
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)

![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)
